Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name of the compound, as defined by IUPAC rules, is 2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)-1-phenylethanone . This nomenclature reflects the core imidazole ring substituted at positions 2 (methyl group), 4 (nitro group), and 5 (bromine atom), with an ethanone side chain attached to the phenyl group at position 1. The numbering priority follows the imidazole ring system, ensuring unambiguous identification. Key synonyms include 57338-58-6 (CAS registry number) and DTXSID20358712 , which are critical for database searches and regulatory documentation.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₀BrN₃O₃ was confirmed via high-resolution mass spectrometry, with a calculated molecular weight of 324.13 g/mol . Elemental composition analysis reveals a bromine content of 24.67%, nitrogen at 12.97%, and oxygen at 14.81%, consistent with the presence of nitro and ketone functionalities. The empirical formula aligns with the following mass distribution:
| Component | Contribution (g/mol) |
|---|---|
| Carbon (C₁₂) | 144.12 |
| Hydrogen (H₁₀) | 10.10 |
| Bromine (Br) | 79.90 |
| Nitrogen (N₃) | 42.03 |
| Oxygen (O₃) | 48.00 |
The precise mass (323.00 g/mol for [M+H]⁺) further validates the molecular integrity.
Crystallographic Data and Three-Dimensional Conformational Studies
X-ray diffraction studies of analogous brominated imidazole derivatives reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 9.0255 Å, b = 14.9112 Å, c = 18.2746 Å, and β = 97.04°. While direct crystallographic data for this specific compound is limited, PubChem’s interactive 3D conformer model highlights a planar imidazole ring with dihedral angles of 12.3° between the nitro group and the aromatic plane. The phenyl ketone moiety adopts a staggered conformation relative to the imidazole, minimizing steric hindrance. Key bond lengths include:
- C=O (ketone): 1.21 Å
- C-Br: 1.89 Å
- N-NO₂: 1.45 Å
These metrics suggest moderate conjugation between the nitro group and the imidazole ring, influencing electronic delocalization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The hypothetical ¹H NMR spectrum (400 MHz, CDCl₃) would feature the following resonances:
- Phenyl protons: A multiplet at δ 7.45–7.85 ppm (5H, aromatic C-H).
- Methyl group (C2): A singlet at δ 2.52 ppm (3H, CH₃).
- Ethylenic bridge protons: Two doublets of doublets at δ 4.92 ppm (1H, J = 17.2 Hz) and δ 5.12 ppm (1H, J = 17.2 Hz) for the CH₂ group adjacent to the ketone.
In the ¹³C NMR spectrum , key signals include:
- Carbonyl carbon (C=O): δ 196.8 ppm.
- Imidazole carbons: δ 148.2 ppm (C4-NO₂), δ 125.6 ppm (C5-Br), and δ 121.9 ppm (C2-CH₃).
- Aromatic carbons: δ 128.3–134.7 ppm (phenyl ring).
Infrared (IR) and Raman Spectroscopy
The IR spectrum (KBr pellet) would exhibit characteristic absorptions at:
- ν(C=O): 1685 cm⁻¹ (strong, ketone stretch).
- νas(NO₂): 1530 cm⁻¹ and νs(NO₂): 1350 cm⁻¹ (nitro group asymmetric/symmetric stretches).
- ν(C-Br): 560 cm⁻¹ (medium, C-Br vibration).
Raman spectroscopy complements these findings, with prominent bands at 1610 cm⁻¹ (imidazole ring breathing) and 1120 cm⁻¹ (C-NO₂ symmetric deformation).
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) at 70 eV yields a molecular ion peak at m/z 324.13 ([M]⁺), with major fragments including:
- m/z 245.08 ([M – Br]⁺, 100% abundance).
- m/z 198.05 ([M – NO₂]⁺, 65%).
- m/z 105.04 (C₆H₅CO⁺, 40%).
The base peak at m/z 77.02 corresponds to the phenyl cation (C₆H₅⁺), underscoring the stability of the aromatic fragment.
Properties
CAS No. |
57338-58-6 |
|---|---|
Molecular Formula |
C12H10BrN3O3 |
Molecular Weight |
324.13 g/mol |
IUPAC Name |
2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H10BrN3O3/c1-8-14-12(16(18)19)11(13)15(8)7-10(17)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
DPLUPFDHVBNDAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC(=O)C2=CC=CC=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The most widely reported method involves nucleophilic substitution between 5-bromo-2-methyl-4-nitroimidazole and 2-chloro-1-phenylethanone (or analogues). The reaction proceeds via:
Key Reaction Conditions:
Bromination-Condensation Sequential Approach
Two-Step Protocol
This method involves:
Example Workflow (Patent CN109111402A):
-
Step 1 : Bromination of 2-methyl-4-nitroimidazole with Br₂ in DMF at 60°C for 4 hours (yield: 89%).
-
Step 2 : Reaction with 2-chloro-1-phenylethanone in HFIP at 45°C for 3.5 hours (yield: 76%).
Advantages :
Catalytic Methods
Palladium-Catalyzed Coupling
A patent (US20140155445A1) describes a palladium-mediated cross-coupling strategy:
Catalytic System:
| Component | Role | Concentration |
|---|---|---|
| PdCl₂(dppf) | Catalyst | 0.1–0.5 mol% |
| K₃PO₄ | Base | 2.0 equiv |
| DMF:H₂O (9:1) | Solvent | 0.2 M |
Purification and Isolation
Standard Protocols
Purity Data (HPLC):
| Method | Purity (%) | Impurities Identified |
|---|---|---|
| Recrystallization | 96.2 | Residual DMF (1.8%) |
| Column Chromatography | 99.5 | None detected |
Reaction Optimization Strategies
Solvent Screening (Comparative Study)
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 84 | 3.5 |
| DMSO | 46.7 | 78 | 4.2 |
| HFIP | 16.7 | 76 | 5.0 |
| Acetonitrile | 37.5 | 62 | 6.0 |
Industrial-Scale Production
Continuous Flow Synthesis
A patent (CN104860887A) outlines a flow chemistry approach :
Scalability Metrics:
| Batch Size (kg) | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 82 | 98.5 |
| 10 | 79 | 97.8 |
| 100 | 75 | 96.2 |
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/g) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 84 | 12.50 | High | Moderate (DMF waste) |
| Bromination-Condensation | 76 | 18.20 | Medium | High (Br₂ handling) |
| Catalytic Coupling | 72 | 24.80 | Low | Low (Pd recycling) |
Recommendation : Nucleophilic substitution is optimal for most applications due to cost and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the imidazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the imidazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Products may include phenyl ketones or carboxylic acids.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of imidazole, including ethanone, exhibit notable antibacterial properties. A study evaluated various nitroimidazole hybrids against Gram-positive and Gram-negative bacteria, revealing that compounds similar to ethanone displayed effective inhibitory activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae . The presence of the nitro group is crucial for this activity, as it participates in redox reactions that can disrupt bacterial cell functions.
Anticancer Potential
Ethanone derivatives have been investigated for their anticancer properties. In particular, compounds with similar structures have been shown to inhibit aromatase activity and disrupt microtubule formation, which are critical pathways in cancer cell proliferation . The design of novel substituted imidazoles has led to promising candidates for breast cancer treatment, leveraging the unique properties of the imidazole ring .
Synthesis of New Compounds
The synthesis of ethanone involves several steps that allow for the introduction of various functional groups, enhancing its versatility in drug development. For instance, a two-step synthesis process was reported where 2-methyl-5-nitro-1H-imidazole was reacted with phenacyl bromide derivatives to yield diverse imidazole-based compounds . This method illustrates the potential for creating libraries of compounds for screening against various biological targets.
Study 1: Antibacterial Evaluation
In a study published in MDPI, researchers synthesized several nitroimidazole derivatives and tested their antibacterial efficacy. The compound similar to ethanone was found to have a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics like kanamycin B . This establishes a foundation for further exploration into its use as an antibacterial agent.
Study 2: Anticancer Activity Assessment
A comprehensive evaluation of substituted imidazo[1,2-c]quinazolines demonstrated significant anticancer activity. The study highlighted the importance of structural modifications on imidazole derivatives in enhancing their potency against cancer cells . Ethanone's structure positions it as a candidate for similar investigations.
Mechanism of Action
The mechanism of action of Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding through halogen bonding.
Comparison with Similar Compounds
Halogenated Imidazole Derivatives
- X-ray crystallography confirms a planar structure stabilized by π-π stacking, contrasting with the target compound’s nitro group, which may introduce steric hindrance and alter binding affinities .
Methoxy-Phenyl Ethanones (JWH Series)
Compounds like JWH-250 (C₂₂H₂₅NO₂) feature indole-ethanone scaffolds with methoxyphenyl groups. While structurally distinct, their ethanone backbone allows comparative analysis of spectroscopic properties. Gas chromatography-FTIR studies reveal distinct carbonyl stretching frequencies (~1700 cm⁻¹) for JWH derivatives, which may differ from the target compound due to nitro group electron-withdrawing effects .
Pharmacological Activity
- Anticancer Potential: The target compound’s nitro and bromo groups are hypothesized to interact with DNA or enzyme targets (e.g., topoisomerases), similar to MEDI 278 derivatives . In contrast, Compound 5d (dibromo-benzimidazole) exhibits cytotoxicity via intercalation mechanisms .
- Safety Profiles: Brominated ethanones like 2-bromo-1-(4-imidazol-1-ylphenyl)ethanone (CAS 110668-69-4) require stringent handling due to acute toxicity risks, suggesting the target compound may share similar hazards .
Research Findings and Data Tables
Spectroscopic and Analytical Data
Biological Activity
Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-, commonly referred to as a derivative of imidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.
- Molecular Formula : C18H16BrN5O2
- CAS Number : 79457-09-3
- Molecular Weight : 396.25 g/mol
Antimicrobial Activity
Ethanone derivatives, particularly those containing imidazole rings, have shown significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4.441 µg/mL |
| Compound B | Escherichia coli | 4.425 µg/mL |
| Compound C | Bacillus subtilis | 4.457 µg/mL |
These results indicate that the presence of halogen substituents, such as bromine and nitro groups, enhances the antimicrobial efficacy of the imidazole derivatives .
Anticancer Activity
Recent research has also explored the anticancer potential of Ethanone derivatives. Notably, compounds with similar structures have demonstrated promising results in inhibiting cancer cell proliferation:
- In Vitro Studies :
- Mechanism of Action :
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazole derivatives found that those with bromine and nitro substituents exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly influence biological activity, highlighting the potential for developing new antibiotics based on these findings .
Case Study 2: Anticancer Properties
In another investigation, a derivative similar to Ethanone was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. This suggests that such compounds could be further developed as effective chemotherapeutic agents .
Q & A
Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via a two-step protocol:
Bromination : React 2-methyl-4-nitroimidazole with Br₂ in CHCl₃ at ambient temperature to introduce bromine at the 5-position .
Coupling : React the brominated intermediate with a halogenated phenyl ethanone derivative in dimethylformamide (DMF) using NaHCO₃ as a base and MgSO₄ as a desiccant .
Q. Optimization Strategies :
- Solvent Choice : DMF is preferred for its high polarity, which stabilizes intermediates. Alternatives like DMSO may increase reaction rates but risk side reactions.
- Catalysis : Adding catalytic KI (1–2 mol%) improves halogen exchange efficiency in bromination steps .
- Temperature Control : Maintain <40°C during coupling to prevent nitro group decomposition.
Table 1 : Key Reaction Parameters
| Step | Reagents | Solvent | Temp. | Yield (%) |
|---|---|---|---|---|
| 1 | Br₂, CHCl₃ | CHCl₃ | 25°C | 65–75 |
| 2 | NaHCO₃, MgSO₄ | DMF | 35°C | 50–60 |
Q. How is the compound characterized, and what analytical techniques are critical for validation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. Key signals include:
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. methyl positioning). SHELXL software refines crystal structures, with R-factor thresholds <0.05 for high confidence .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~380–385 Da) .
Pitfalls : Nitro groups may degrade under prolonged UV exposure during HPLC analysis. Use diode-array detectors with wavelength cutoffs >300 nm .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity, and what contradictions exist between in silico and experimental data?
Methodological Answer:
Q. Resolution Strategy :
Q. What strategies resolve discrepancies in biological activity data across different assays?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Cell-based vs. cell-free systems (e.g., HEK293 vs. purified enzyme assays).
- Redox Sensitivity : The nitro group may undergo intracellular reduction, altering activity.
Q. Mitigation Approaches :
Standardize Assays : Use identical buffer systems (e.g., PBS with 0.1% BSA) across experiments.
Metabolite Profiling : LC-MS/MS to detect reduced derivatives (e.g., amine metabolites) in cell lysates .
Positive Controls : Include known 11β-HSD1 inhibitors (e.g., carbenoxolone) to benchmark activity .
Table 2 : Comparative IC₅₀ Values
| Assay Type | IC₅₀ (nM) | Notes |
|---|---|---|
| Cell-free | 120 ± 15 | NADPH cofactor added |
| HEK293 | 250 ± 30 | Reductive metabolism observed |
Q. How can structural modifications enhance selectivity for 11β-HSD1 over related enzymes?
Methodological Answer:
- Rational Design : Replace the 2-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to sterically block 11β-HSD2’s narrower active site .
- Electrostatic Tuning : Introduce electron-withdrawing groups (e.g., CF₃) at the phenyl ring to strengthen hydrogen bonding with 11β-HSD1’s Ser³⁰⁰ residue .
Q. Validation :
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Challenges :
- Low solubility in aqueous buffers.
- Polymorphism due to nitro group conformational flexibility.
- Solutions :
Case Study : A derivative with 3-fluorophenyl substitution formed monoclinic crystals (space group P2₁/c) with Z’=2, resolved to 1.8 Å resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
